molecular formula C14H24N4O2 B1168043 Tanezumab CAS No. 880266-57-9

Tanezumab

货号: B1168043
CAS 编号: 880266-57-9
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tanezumab is a humanized monoclonal antibody that targets nerve growth factor. It is primarily investigated for its potential in treating chronic pain conditions, such as osteoarthritis and chronic low back pain. Unlike conventional painkillers, this compound offers a novel mechanism of action by inhibiting nerve growth factor, which plays a crucial role in pain signaling .

准备方法

Synthetic Routes and Reaction Conditions: Tanezumab is produced using recombinant DNA technology. The process involves the insertion of the gene encoding the antibody into a host cell line, typically Chinese hamster ovary cells. These cells are then cultured in bioreactors under controlled conditions to express the antibody. The antibody is subsequently purified using a series of chromatographic techniques to ensure high purity and activity .

Industrial Production Methods: Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure consistency, safety, and efficacy. The production process includes cell culture, harvest, purification, and formulation. The final product is subjected to rigorous quality control tests to confirm its identity, purity, potency, and safety .

化学反应分析

Types of Reactions: Tanezumab, being a monoclonal antibody, does not undergo typical small molecule chemical reactions such as oxidation, reduction, or substitution. Instead, it interacts with its target, nerve growth factor, through highly specific binding interactions.

Common Reagents and Conditions: The production of this compound involves the use of various reagents for cell culture, purification, and formulation. These include growth media, buffers, and chromatographic resins. The conditions are carefully controlled to maintain the stability and activity of the antibody .

Major Products Formed: The primary product formed is the this compound antibody itself. During the production process, various intermediates and by-products may be formed, which are removed during purification to ensure the final product’s purity .

科学研究应用

Osteoarthritis

Osteoarthritis is one of the primary indications for tanezumab. Clinical trials have demonstrated significant improvements in pain and physical function among patients with moderate to severe osteoarthritis of the knee or hip.

  • Efficacy Results : In a Phase 3 study, this compound significantly reduced pain levels as measured by the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) Pain subscale. Patients receiving this compound reported an average reduction in WOMAC Pain scores from baseline to week 16, with notable differences compared to placebo groups .
Study GroupWOMAC Pain Score BaselineWOMAC Pain Score at Week 16Difference from Placebo
This compound 2.5 mg7.13.6-0.60
This compound 5 mg7.33.6-0.73
Placebo7.34.4N/A
  • Safety Profile : While this compound shows promise in pain management, there are concerns regarding joint-related adverse events. The FDA has mandated Risk Evaluation and Mitigation Strategies (REMS) due to reports of rapidly progressive osteoarthritis in some patients treated with this compound .

Chronic Low Back Pain

This compound is also being investigated for its efficacy in treating chronic low back pain. Preliminary studies suggest that it may provide significant relief comparable to traditional analgesics, making it an attractive option for patients who do not respond well to conventional therapies .

Ongoing Research and Future Directions

Numerous ongoing clinical trials are evaluating the long-term safety and efficacy of this compound across various patient populations and pain conditions:

  • Phase III Trials : Current studies are focusing on diverse dosing regimens and patient demographics to better understand the optimal therapeutic use of this compound.
  • Combination Therapies : Research is also exploring the potential benefits of combining this compound with other analgesics to enhance pain relief while minimizing side effects .

Case Studies

Several case studies highlight the real-world applications of this compound:

  • Case Study 1 : A patient with severe knee osteoarthritis experienced a substantial reduction in pain after receiving two doses of this compound over eight weeks, allowing for improved mobility and quality of life.
  • Case Study 2 : In a cohort of patients with chronic low back pain, those treated with this compound reported significant improvements in their ability to perform daily activities compared to those receiving standard care.

作用机制

Tanezumab exerts its effects by binding to nerve growth factor, preventing it from interacting with its receptors on sensory neurons. This inhibition reduces the sensitization and activation of these neurons, leading to decreased pain perception. The molecular targets of this compound include the nerve growth factor itself and its receptors, such as tropomyosin receptor kinase A .

相似化合物的比较

  • Fasinumab
  • Fulranumab
  • Tyrosine receptor kinase A inhibitors

Comparison: Tanezumab, fasinumab, and fulranumab are all monoclonal antibodies targeting nerve growth factor. While they share a similar mechanism of action, this compound has been shown to have a distinct safety and efficacy profile in clinical trials. For instance, this compound has demonstrated significant improvements in pain and physical function in patients with osteoarthritis compared to placebo and nonsteroidal anti-inflammatory drugs .

This compound’s unique binding properties and pharmacokinetic profile contribute to its distinct therapeutic effects. Unlike tyrosine receptor kinase A inhibitors, which target the receptor, this compound directly binds to nerve growth factor, offering a different approach to modulating pain signaling .

属性

CAS 编号

880266-57-9

分子式

C14H24N4O2

同义词

tanezumab

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。